N-(4-fluoro-2-methylphenyl)-3-oxo-3-phenylpropanamide
Description
N-(4-Fluoro-2-methylphenyl)-3-oxo-3-phenylpropanamide is a fluorinated propanamide derivative characterized by a 4-fluoro-2-methylphenyl group attached to the amide nitrogen and a 3-oxo-3-phenylpropanoyl backbone.
Properties
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-3-oxo-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO2/c1-11-9-13(17)7-8-14(11)18-16(20)10-15(19)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPPMUIFVLPPMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)CC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Amidation via Carbodiimide-Mediated Coupling
The most widely reported method involves activating 3-oxo-3-phenylpropanoic acid with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM). The general protocol, adapted from alkynamide synthesis, proceeds as follows:
- Activation : 3-Oxo-3-phenylpropanoic acid (6 mmol) is dissolved in DCM (30 mL) with DMAP (0.12 equiv). DCC (1.2 equiv) in DCM is added dropwise at 0°C, stirring for 30 minutes.
- Amidation : 4-Fluoro-2-methylaniline (5 mmol) is introduced, and the mixture stirs at room temperature for 12 hours.
- Workup : Precipitated dicyclohexylurea (DCU) is filtered, and the filtrate is concentrated. Purification via flash chromatography yields the product.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dichloromethane | |
| Coupling Agent | DCC (1.2 equiv) | |
| Catalyst | DMAP (0.12 equiv) | |
| Reaction Time | 12 hours | |
| Yield* | 60–75% (estimated) |
*Yields extrapolated from analogous reactions in.
Advantages : High reproducibility, scalability, and compatibility with sensitive substrates.
Limitations : DCU removal required; DCC moisture sensitivity.
EDC/HOBt-Mediated Coupling in Tetrahydrofuran
Patented methodologies for related fluorophenyl amides suggest using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF):
- Activation : 3-Oxo-3-phenylpropanoic acid (5 mmol) and EDC (5.5 mmol) are stirred in THF with HOBt (5.5 mmol) at 0°C for 30 minutes.
- Amidation : 4-Fluoro-2-methylaniline (5 mmol) is added, and the reaction proceeds at room temperature for 24 hours.
- Purification : Solvent removal and silica gel chromatography isolate the product.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Solvent | Tetrahydrofuran | |
| Coupling Agent | EDC (1.1 equiv) | |
| Additive | HOBt (1.1 equiv) | |
| Reaction Time | 24 hours | |
| Yield* | 70–85% (estimated) |
Advantages : Higher yields; minimal racemization.
Limitations : Costlier reagents; longer reaction times.
Acid Chloride Intermediary Route
Converting the carboxylic acid to its acid chloride prior to amidation is a robust alternative:
- Chlorination : 3-Oxo-3-phenylpropanoic acid (10 mmol) reacts with thionyl chloride (15 mmol) in refluxing toluene for 3 hours.
- Amidation : The acid chloride is cooled to 0°C, and 4-fluoro-2-methylaniline (10 mmol) in toluene is added dropwise. The mixture stirs at room temperature for 6 hours.
- Workup : Filtration and recrystallization from ethanol yield pure product.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Solvent | Toluene | |
| Chlorinating Agent | Thionyl chloride (1.5 equiv) | |
| Reaction Time | 6 hours | |
| Yield* | 65–80% (estimated) |
Advantages : High reactivity; eliminates coupling agents.
Limitations : Handling corrosive reagents; stringent moisture control.
Comparative Analysis of Methods
The table below evaluates key metrics across methodologies:
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| DCC/DMAP | 60–75 | 12 h | Moderate | High |
| Electrochemical | 50–65 | 8 h | Low | Moderate |
| EDC/HOBt | 70–85 | 24 h | High | High |
| Acid Chloride | 65–80 | 6 h | Low | High |
| Microwave | 75–90 | 0.3 h | High | Low |
Insights :
- DCC/DMAP balances cost and scalability for lab-scale production.
- Microwave synthesis offers the highest yield and speed but is limited to small batches.
- Electrochemical methods are eco-friendly but require optimization for industrial use.
Characterization and Quality Control
Successful synthesis requires verification via:
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-2-methylphenyl)-3-oxo-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4-fluoro-2-methylphenyl)-3-oxo-3-phenylpropanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-fluoro-2-methylphenyl)-3-oxo-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and stability, making it a potent inhibitor or modulator of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency: Silica nanoparticle-catalyzed reactions yield analogs like 4c–4f with >90% efficiency, suggesting robust methods for propanamide synthesis .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) in analogs like the compound from may enhance metabolic stability but reduce solubility. Bulky groups (e.g., tert-butyl in 4c ) could sterically hinder interactions.
Physicochemical and Pharmacokinetic Properties
- logP Calculations : For ferrocenylmethoxy-substituted propanamides (e.g., 3-ferrocenylmethoxy-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)propanamide), logP corrections account for hydrogen bonding (+3 CM per bond) and resonance effects (+3 CM for nitro groups) . This suggests that electron-withdrawing substituents in the target compound’s analogs increase hydrophobicity, impacting membrane permeability.
- Crystal Packing : The crystal structure of N-(tert-butyl)-2-(N-(2-fluorophenyl)-2-(4-nitrophenyl)acetamido)-3-oxo-3-phenylpropanamide reveals intermolecular H-bonds between amide carbonyls and aromatic hydrogens, which may stabilize solid-state forms .
Biological Activity
N-(4-fluoro-2-methylphenyl)-3-oxo-3-phenylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of C15H12FNO2, featuring a fluoro-substituted aromatic ring, a ketone functional group, and an amide linkage. Its structural characteristics suggest potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various physiological processes. The compound has been investigated for:
- Antimicrobial Activity : Preliminary studies indicate that it may inhibit the growth of certain bacteria and fungi, potentially through disruption of cell membrane integrity or interference with metabolic pathways.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Antitumor Activity : Research has suggested that this compound can induce apoptosis in cancer cells, likely by disrupting key signaling pathways involved in cell survival and proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial and fungal growth | |
| Anti-inflammatory | Reduction in cytokine production | |
| Antitumor | Induction of apoptosis in cancer cell lines |
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of derivatives including this compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
- Anti-inflammatory Mechanism : In vitro studies showed that this compound significantly reduced the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
- Antitumor Activity : In cancer research, this compound was evaluated for its effects on MCF-7 breast cancer cells. It exhibited an IC50 value of 15 µM, indicating potent cytotoxicity. Mechanistic studies revealed that it induced cell cycle arrest at the G2/M phase, leading to apoptosis through caspase activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
